molecular formula C10H7Cl2N3O2 B3033598 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole CAS No. 1081145-80-3

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole

Cat. No.: B3033598
CAS No.: 1081145-80-3
M. Wt: 272.08 g/mol
InChI Key: GKJVTJMWOGPCCW-UHFFFAOYSA-N
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Description

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole is a synthetic organic compound characterized by the presence of chlorine, nitro, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 4,5-dichloroimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products

    Oxidation: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of 4,5-dichloro-1-(4-aminobenzyl)-1H-imidazole.

Scientific Research Applications

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit sortase enzymes and reduce bacterial virulence sets it apart from other similar compounds.

Properties

IUPAC Name

4,5-dichloro-1-[(4-nitrophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-9-10(12)14(6-13-9)5-7-1-3-8(4-2-7)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVTJMWOGPCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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